molecular formula C10H9ClO2 B049680 2-(2-Chlorophenyl)cyclopropanecarboxylic acid CAS No. 1181230-38-5

2-(2-Chlorophenyl)cyclopropanecarboxylic acid

Cat. No. B049680
M. Wt: 196.63 g/mol
InChI Key: FXRZNBPQNVOJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of compounds related to 2-(2-Chlorophenyl)cyclopropanecarboxylic acid often involves multi-step synthetic routes that utilize cyclopropyl building blocks. For example, an efficient two-step synthesis to produce stable analogs of 2-oxocyclobutanecarboxylates from 2-chloro-2-cyclopropylideneacetates showcases the versatility and reactivity of these compounds in organic synthesis (Wessjohann et al., 1993). Similarly, methyl 2-chloro-2-cyclopropylidenacetate has been utilized in the facile construction of various spirocyclopropane anellated heterocycles, highlighting the reactivity of cyclopropylidenacetate under phase transfer catalysis conditions (Meijere et al., 1989).

Molecular Structure Analysis The molecular structure of cyclopropane derivatives has been extensively studied through NMR and X-ray diffraction analyses, revealing intricate details about their spatial arrangement and intramolecular interactions. For instance, the structural analysis of 1,1,2-trichloro-2-[2-chloro-2-(organylsulfanyl)ethenyl]cyclopropanes via NMR and X-ray diffraction revealed the presence of intramolecular CH-π interaction and intermolecular halogen bonds (Nikonova et al., 2018).

Chemical Reactions and Properties Cyclopropane derivatives participate in various chemical reactions that underscore their utility in synthetic organic chemistry. For example, reactions involving methylenecyclopropanes with 1,2-diphenyldiselane or 1,2-di-p-tolyldisulfane, catalyzed by Lewis acid, have demonstrated the formation of useful cyclobutane derivatives, showcasing the unique reactivity of cyclopropane structures in organic synthesis (Yu et al., 2009).

Safety And Hazards

The safety data sheet for “2-(2-Chlorophenyl)cyclopropanecarboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled .

properties

IUPAC Name

2-(2-chlorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRZNBPQNVOJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)cyclopropanecarboxylic acid

Synthesis routes and methods

Procedure details

A mixture of 2-(2-chloro-phenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide (9.6 g), water (20 mL), and NaOH (3.2 g) in MeOH (40 mL) was refluxed for 3 h. The reaction mixture was cooled down to room temperature and concentrated in vacuo. The residue was acidified by 6 N HCl followed by extraction with CH2Cl2. The organic layer was washed with brine, dried over MgSO4 and concentrated in vacuo to give the title compound (7.8 g).
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Chlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Chlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 3
2-(2-Chlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 4
2-(2-Chlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 5
2-(2-Chlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(2-Chlorophenyl)cyclopropanecarboxylic acid

Citations

For This Compound
3
Citations
MX Wang, GQ Feng - New Journal of Chemistry, 2002 - pubs.rsc.org
Rhodococcus sp. AJ270, a powerful and versatile nitrile hydratase/amidase containing microbial whole-cell system, catalyzed the enantioselective hydrolysis of both racemic trans- and …
Number of citations: 46 pubs.rsc.org
S Iwasa, S Tsushima, K Nishiyama, Y Tsuchiya… - Tetrahedron …, 2003 - Elsevier
As a C 2 symmetric hydrophilic chiral ligand, a series of 2,6-bis(oxazolinyl)-pyridines (pyboxs) bearing a hydroxyalkyl group on the oxazoline ring has been synthesized from readily …
Number of citations: 55 www.sciencedirect.com
M Schinnerl, C Böhm, M Seitz, O Reiser - Tetrahedron: Asymmetry, 2003
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.